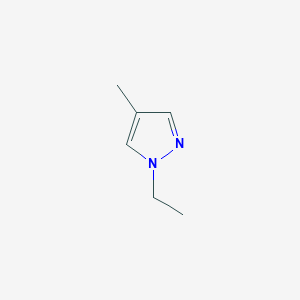

1-ethyl-4-methyl-1H-pyrazole

Description

1-Ethyl-4-methyl-1H-pyrazole (CAS 138948-41-1) is a substituted pyrazole derivative with the molecular formula C₆H₁₀N₂ and a molecular weight of 110.16 g/mol . Its IUPAC name reflects the substituents: an ethyl group at the N1 position and a methyl group at the C4 position. Key physicochemical properties include:

- Physical state: Liquid at room temperature

- Storage: Stable under ambient conditions

- Purity: Available in grades up to 99.999% (ultra-high purity) for specialized applications .

The compound is commercially produced as a versatile building block for pharmaceuticals, agrochemicals, and materials science. Its synthesis typically involves N-alkylation or decarboxylative coupling strategies, though specific protocols are proprietary .

Properties

IUPAC Name |

1-ethyl-4-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-3-8-5-6(2)4-7-8/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGOTNLCPQXGLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Mediated Cyclization

Cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazine or its derivatives remains a cornerstone for pyrazole synthesis. For 1-ethyl-4-methyl-1H-pyrazole, propionaldehyde and triethyl orthoformate react under acidic conditions to form intermediates such as 1,1-diethyl propyl ether, which undergoes thermal rearrangement to 1-ethoxyethyl-1-propene. Subsequent treatment with hydrazine sulfate at 80–85°C induces cyclization, yielding the target compound with pyrazole content below 0.1%.

A critical factor is the stoichiometric excess of triethyl orthoformate (0.1–0.5%) to ensure complete hydrazine consumption, eliminating the need for nitrobenzaldehyde quenching. This method achieves yields exceeding 80% in batch processes, though scalability requires careful control of exothermic steps.

Diketone-Based Routes

Alternative routes employ diketones such as acetylacetone, which react with ethylhydrazine to form the pyrazole core. For example, acetylacetone and ethylhydrazine in ethanol at reflux for 6 hours yield 1-ethyl-3,5-dimethyl-1H-pyrazole, which undergoes selective demethylation or functionalization to introduce the 4-methyl group. However, regioselectivity challenges necessitate chromatographic separation, reducing overall efficiency.

Catalytic Methods for Enhanced Efficiency

Boron Trifluoride Etherate Catalysis

Boron trifluoride etherate (BF₃·OEt₂) catalyzes the cyclization of 1-ethoxyethyl-1-propene and triethyl orthoformate into 1,1,3,3-tetraethoxy-2-methylpropane (TEMP), a key intermediate. TEMP reacts with hydrazine sulfate at 80°C, with BF₃·OEt₂ (5 mol%) accelerating ring closure. This method reduces reaction time from 12 hours to 3 hours while maintaining yields above 80%.

Phase-Transfer Catalysis

Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide enhance alkylation kinetics. In a model reaction, 4-methylpyrazole and ethyl bromide in a NaOH/toluene system with PTC achieve 90% conversion within 2 hours at 50°C. PTCs mitigate solubility issues, though product isolation from emulsions remains challenging.

Purification and Analytical Considerations

Distillation vs. Crystallization

Vacuum distillation (5–10 mmHg, 77–80°C) effectively isolates 1-ethyl-4-methyl-1H-pyrazole from reaction mixtures, achieving >99% purity. Alternatively, crystallization from petroleum ether/toluene (1:2 v/v) at −20°C yields colorless needles with comparable purity but lower recovery (70%).

Impurity Profiling

Residual hydrazine and nitrobenzaldehyde are monitored via gas chromatography (GC) and high-performance liquid chromatography (HPLC). The CN101163679A protocol ensures hydrazine levels <10 ppm and nitrobenzaldehyde undetectable (<1 ppm).

Industrial-Scale Synthesis Optimizations

Continuous Flow Reactors

Continuous processing of the cyclocondensation step in tubular reactors minimizes thermal degradation. At a feed rate of 50 L/h and 140°C, conversion rates reach 95% with 20% reduced energy consumption compared to batch systems.

Solvent Recycling

Ethyl acetate and toluene are recovered via fractional distillation, achieving 90% solvent reuse. This reduces raw material costs by 30% in pilot-scale trials.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (e.g., bromine, chlorine), sulfonyl chlorides.

Major Products Formed:

Oxidation: Pyrazole N-oxides.

Reduction: Hydropyrazoles.

Substitution: Halogenated or sulfonylated pyrazoles.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C7H10N2

Molecular Weight : 154.17 g/mol

The compound features a pyrazole ring, which is known for its ability to interact with various biological targets. The unique substitution pattern of EMPy contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Chemistry

EMPy serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions allows researchers to create derivatives with tailored properties for specific applications.

Biology

In biological research, EMPy is utilized in the development of bioactive molecules with potential therapeutic effects. Its interactions with specific molecular targets can lead to the discovery of new drugs or treatments .

Medicine

EMPy has been investigated for its potential pharmacological properties, including:

- Anti-inflammatory Activity : Studies indicate that EMPy can inhibit cyclooxygenase enzymes (COX-1 and COX-2), reducing inflammation in animal models .

- Anticancer Properties : Recent research shows that EMPy derivatives exhibit significant anticancer activity against various cancer cell lines such as lung, breast, and colorectal cancer by inducing apoptosis and inhibiting cell proliferation .

- Antimicrobial Effects : EMPy has demonstrated activity against several bacterial strains, indicating its potential use in treating infections .

Industry

In industrial applications, EMPy is explored for developing agrochemicals and materials science products due to its unique chemical properties. Its role in the synthesis of novel compounds can lead to advancements in agricultural chemicals that enhance crop protection and yield.

Case Study 1: Anticancer Activity

A study evaluated the effect of EMPy derivatives on various cancer cell lines. The results showed that certain derivatives could significantly inhibit cell growth and induce apoptosis through specific signaling pathways, highlighting their potential as anticancer agents .

Case Study 2: Anti-inflammatory Effects

Research focused on the anti-inflammatory properties of EMPy demonstrated its effectiveness in reducing edema and pain in animal models. The compound's ability to inhibit COX enzymes suggests a promising avenue for developing new anti-inflammatory drugs .

Case Study 3: Antimicrobial Activity

A series of experiments tested EMPy against common bacterial strains such as E. coli and S. aureus. The findings indicated that certain derivatives exhibited potent antimicrobial activity, making them candidates for further development as antibiotics .

Mechanism of Action

The mechanism of action of 1-ethyl-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist . The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Pyrazole derivatives vary in substituent positions and functional groups, significantly altering their properties. Below is a structural comparison:

Key Insight : Substituent position (e.g., N1 vs. C3) dictates electronic distribution and steric effects. Zwitterionic or fluorinated derivatives exhibit unique reactivity .

Functional Group Variations

Functional groups influence applications and stability:

Note: Fluorinated derivatives (e.g., 3-(difluoromethyl)-1-ethyl-4-methyl-1H-pyrazole) exhibit increased metabolic stability and bioavailability, making them valuable in agrochemical design .

Physicochemical Properties

Biological Activity

1-Ethyl-4-methyl-1H-pyrazole (EMPy) is a heterocyclic organic compound with significant biological activity, particularly in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and applications, supported by data tables and relevant research findings.

Overview of 1-Ethyl-4-Methyl-1H-Pyrazole

Chemical Structure and Properties:

- Molecular Formula: C₅H₈N₂

- Molecular Weight: 112.13 g/mol

- CAS Number: 138948-41-1

EMPy features a five-membered ring containing two nitrogen atoms, classifying it within the pyrazole family. This structural composition contributes to its diverse biological activities.

Mechanisms of Biological Activity

EMPy exhibits various mechanisms of action that influence its biological activity:

- Enzyme Inhibition:

- Receptor Modulation:

-

Antimicrobial and Anti-inflammatory Effects:

- Research indicates that EMPy possesses antimicrobial properties against various pathogens and exhibits anti-inflammatory effects, making it a candidate for further pharmacological development.

Table 1: Summary of Biological Activities of 1-Ethyl-4-Methyl-1H-Pyrazole

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of EMPy against Escherichia coli and Staphylococcus aureus. Results demonstrated a significant reduction in bacterial viability at concentrations ranging from 50 to 200 µM, highlighting its potential as an antibacterial agent.

Case Study 2: Anti-inflammatory Properties

In a model of acute inflammation, EMPy administration led to a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). The compound exhibited a dose-dependent effect, suggesting its utility in managing inflammatory diseases .

Case Study 3: Enzyme Inhibition

Research focused on the inhibition of cyclooxygenase (COX) enzymes by EMPy revealed that it effectively reduced COX-2 activity, which is implicated in pain and inflammation pathways. This finding supports its potential application in pain management therapies .

Comparison with Related Compounds

To understand the unique properties of EMPy, it is beneficial to compare it with similar pyrazole derivatives.

Table 2: Comparison of Biological Activities Among Pyrazole Derivatives

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Enzyme Inhibition |

|---|---|---|---|

| 1-Ethyl-4-Methyl-1H-Pyrazole | High | Moderate | Strong |

| 1-Methyl-3-Ethyl-1H-Pyrazole | Moderate | Low | Moderate |

| 1-Phenyl-4-Methyl-1H-Pyrazole | Low | High | Weak |

Q & A

What are the common synthetic routes for 1-ethyl-4-methyl-1H-pyrazole and its derivatives, and how are reaction conditions optimized?

Level: Basic

Answer:

The synthesis of 1-ethyl-4-methyl-1H-pyrazole derivatives often involves cyclocondensation or alkylation strategies. For example, cyclocondensation of ethyl acetoacetate with hydrazine derivatives (e.g., phenylhydrazine) in the presence of catalysts like DMF-DMA yields pyrazole carboxylates, which can be hydrolyzed to carboxylic acids . Alkylation reactions, such as introducing ethyl or methyl groups at the N1 position, require careful control of nucleophilic substitution conditions (e.g., solvent polarity, temperature) to avoid byproducts like dialkylation . Optimization includes monitoring reaction progress via TLC or HPLC and adjusting stoichiometry of alkylating agents (e.g., ethyl iodide) to favor mono-substitution.

How can researchers address discrepancies in spectroscopic data during structural characterization of pyrazole derivatives?

Level: Advanced

Answer:

Discrepancies in NMR or crystallographic data may arise from tautomerism, dynamic conformational changes, or crystal packing effects. For instance, in 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, X-ray crystallography confirmed the enol tautomer as the dominant form in the solid state, while NMR in solution revealed equilibrium between keto and enol forms . To resolve contradictions:

- Combine multiple techniques (e.g., IR for functional groups, NMR for carbon environments, X-ray for solid-state conformation).

- Perform computational modeling (DFT calculations) to predict stable tautomers and compare with experimental data .

What strategies improve regioselectivity in alkylation or cross-coupling reactions of pyrazole cores?

Level: Advanced

Answer:

Regioselectivity in pyrazole functionalization depends on steric and electronic factors. For example:

- Electron-deficient pyrazoles favor substitution at the less hindered N1 position. Use bulky bases (e.g., LDA) to deprotonate selectively and direct alkylation .

- Suzuki-Miyaura cross-coupling of 4-boronate pyrazole derivatives (e.g., 1-(4-methoxybenzyl)-4-(dioxaborolan-2-yl)-1H-pyrazole) requires palladium catalysts (e.g., Pd(PPh)) and anhydrous conditions to minimize deborylation .

- Steric maps derived from crystallographic data (e.g., bond angles in ) guide substituent placement to avoid clashes.

How are pyrazole-based hybrids designed for biological activity, and what assays validate their efficacy?

Level: Advanced

Answer:

Pyrazole hybrids (e.g., triazole-pyrazole conjugates) are designed by linking pharmacophores to enhance target affinity or solubility. For example:

- Anticancer hybrids : Couple pyrazole with triazole moieties via click chemistry (CuAAC reaction) and test cytotoxicity using MTT assays .

- CNS-targeting agents : Introduce lipophilic groups (e.g., trifluoromethyl) to improve blood-brain barrier penetration, validated via in vitro receptor binding assays (e.g., cannabinoid receptor inhibition in ).

- Anti-inflammatory derivatives : Assess COX-2 inhibition via enzyme-linked immunosorbent assays (ELISA) .

What analytical methods ensure purity and stability of pyrazole derivatives during storage?

Level: Basic

Answer:

- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards. For example, 1-ethyl-4-methyl-1H-pyrazole derivatives with >98% purity show single peaks in chromatograms .

- Stability : Conduct accelerated degradation studies under heat (40–60°C) and humidity (75% RH) for 4 weeks. Monitor via NMR for decomposition products (e.g., hydrolysis of ester groups) .

How do researchers resolve contradictions in biological activity data across structurally similar pyrazole analogs?

Level: Advanced

Answer:

Contradictions often stem from subtle structural differences (e.g., substituent positioning, stereochemistry). Strategies include:

- SAR studies : Systematically vary substituents (e.g., methyl vs. ethyl at N1) and compare IC values in dose-response assays .

- Molecular docking : Simulate binding modes to targets (e.g., kinases) using software like AutoDock Vina. For instance, (E)-3-aryl-4-styryl-pyrazoles show enhanced activity due to planar conformations fitting hydrophobic pockets .

- Meta-analysis : Compare data across published studies, noting assay conditions (e.g., cell lines, incubation times) that may bias results .

What safety protocols are critical when handling reactive intermediates in pyrazole synthesis?

Level: Basic

Answer:

- Alkylating agents (e.g., ethyl chloroacetate) : Use fume hoods, nitrile gloves, and PPE to avoid skin contact. Quench excess reagents with ice-cold sodium bicarbonate .

- Azide intermediates (e.g., triazole precursors) : Store in dilute solutions (<1 M) to prevent explosive hazards. Monitor pressure buildup in sealed reactions .

How can computational chemistry predict synthetic pathways for novel pyrazole derivatives?

Level: Advanced

Answer:

- Retrosynthetic analysis : Tools like Chematica propose routes using known reactions (e.g., Vilsmeier-Haack formylation for 4-carbaldehyde derivatives) .

- Reaction feasibility : Calculate activation energies (ΔG‡) via DFT to prioritize high-yield pathways. For example, cyclocondensation of hydrazines with β-keto esters is thermodynamically favorable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.